2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 438231-19-7
VCID: VC5751794
InChI: InChI=1S/C14H15ClN2OS/c1-3-11-8(2)19-13(16)12(11)14(18)17-10-6-4-9(15)5-7-10/h4-7H,3,16H2,1-2H3,(H,17,18)
SMILES: CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)N)C
Molecular Formula: C14H15ClN2OS
Molecular Weight: 294.8

2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide

CAS No.: 438231-19-7

Cat. No.: VC5751794

Molecular Formula: C14H15ClN2OS

Molecular Weight: 294.8

* For research use only. Not for human or veterinary use.

2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide - 438231-19-7

Specification

CAS No. 438231-19-7
Molecular Formula C14H15ClN2OS
Molecular Weight 294.8
IUPAC Name 2-amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide
Standard InChI InChI=1S/C14H15ClN2OS/c1-3-11-8(2)19-13(16)12(11)14(18)17-10-6-4-9(15)5-7-10/h4-7H,3,16H2,1-2H3,(H,17,18)
Standard InChI Key RAZHNIKTUDLGCG-UHFFFAOYSA-N
SMILES CCC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)Cl)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Amino-N-(4-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide belongs to the thiophene carboxamide family, characterized by a central thiophene ring substituted with amino, alkyl, and aryl groups. The compound’s IUPAC name specifies:

  • 2-amino: An amino group at position 2 of the thiophene ring.

  • N-(4-chlorophenyl): A 4-chlorophenyl group attached to the carboxamide nitrogen.

  • 4-ethyl and 5-methyl: Ethyl and methyl substituents at positions 4 and 5, respectively .

Table 1: Key Physicochemical Properties of Structural Analogs

Property2-Amino-4-Ethyl-5-Methylthiophene-3-Carboxamide
Molecular FormulaC₈H₁₂N₂OS
Molecular Weight184.26 g/mol
Density1.236 g/cm³
Boiling Point270.8°C
LogP (Octanol-Water Partition)2.58
PSA (Polar Surface Area)97.35 Ų

The 4-chlorophenyl variant likely exhibits increased lipophilicity compared to non-halogenated analogs due to the electron-withdrawing chlorine atom .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol exists for the 4-chlorophenyl derivative, related compounds are typically synthesized via:

  • Gewald Reaction: A two-step process involving ketones, sulfur, and cyanoacetates to form 2-aminothiophenes .

  • Amidation: Coupling of thiophene-3-carboxylic acid derivatives with substituted anilines using carbodiimide reagents .

For example, 2-amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide (CAS 350996-89-3) is synthesized by reacting ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with 3-chloroaniline under reflux conditions .

Stability and Degradation

Thiophene carboxamides generally exhibit:

  • Thermal Stability: Decomposition temperatures >250°C .

  • Photolytic Sensitivity: Susceptibility to UV-induced ring opening .

  • Hydrolytic Resistance: Stable in aqueous solutions at pH 4–9 due to the amide bond’s resonance stabilization .

CompoundS. aureus IC₅₀ (mg/mL)E. coli IC₅₀ (mg/mL)
639.72 ± 2.9852.14 ± 3.91
842.57 ± 3.1948.93 ± 3.67

The 4-chloro substitution may enhance membrane penetration via increased lipophilicity, potentially lowering IC₅₀ values compared to non-halogenated analogs .

Table 3: Cytotoxic Activity Against MCF-7 Breast Cancer Cells

CompoundIC₅₀ (μM)
414.53 ± 0.54
611.17 ± 0.42
716.76 ± 0.63

Density functional theory (DFT) calculations suggest that low LUMO energies (-1.92 eV to -2.15 eV) in these compounds facilitate electron-deficient interactions with biological targets like DNA topoisomerases .

Hazard CategoryGHS Classification
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory ToxicityCategory 3

Key hazards include:

  • Dermal Exposure: Erythema, blistering, and desquamation .

  • Ocular Contact: Corneal opacity and persistent conjunctivitis .

  • Inhalation Risks: Pulmonary edema at >5 mg/m³ concentrations .

Protective Measures

  • PPE Requirements: Nitrile gloves, ANSI-approved goggles, NIOSH-certified respirators for powder handling .

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

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